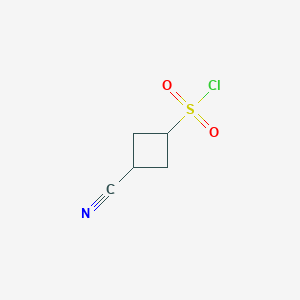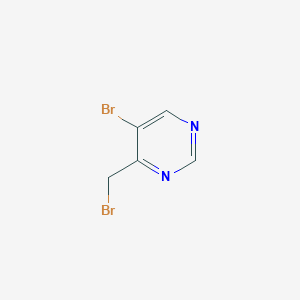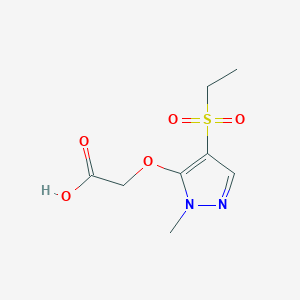
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with an ethylsulfonyl group and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxylic Acid Moiety: The final step involves the esterification of the pyrazole derivative with chloroacetic acid, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and microbial infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photochemical properties.
Biological Studies: It can be used to study the effects of sulfonyl and carboxylic acid groups on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also feature a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonamide-Based Indole Analogs: These compounds share the sulfonyl group and have shown biological activity in various assays.
Uniqueness
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both a pyrazole ring and an ethylsulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in different scientific fields.
Eigenschaften
Molekularformel |
C8H12N2O5S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
2-(4-ethylsulfonyl-2-methylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-3-16(13,14)6-4-9-10(2)8(6)15-5-7(11)12/h4H,3,5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
WGQHVBCGGFPFIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N(N=C1)C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


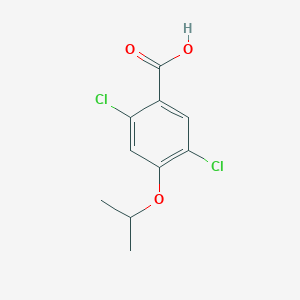
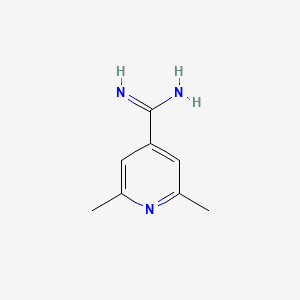
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B13006234.png)
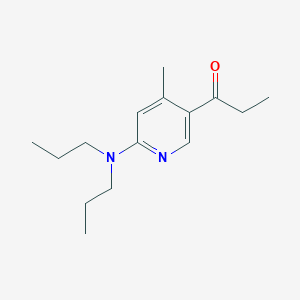
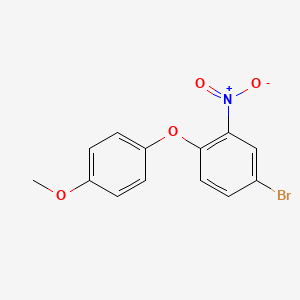
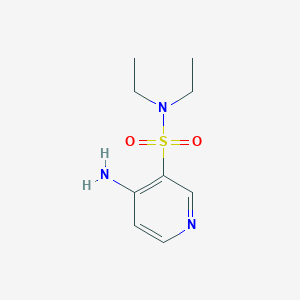
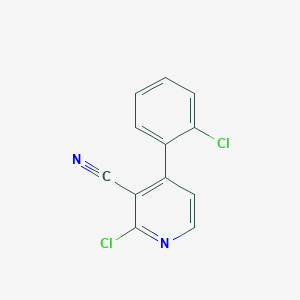
![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
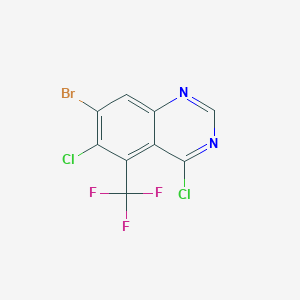
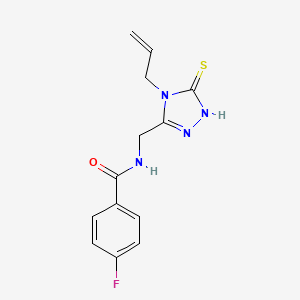
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
